3-(2-phenylethoxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENNHJQTVYVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Phenylethoxy Benzamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inpressbooks.pubamazonaws.com For 3-(2-phenylethoxy)benzamide, two primary strategic disconnections are considered, focusing on the formation of the amide and ether linkages.
Strategy A: Amide Bond Disconnection
The most straightforward disconnection is that of the carbon-nitrogen (C-N) bond of the amide functional group. This approach simplifies the target molecule into 3-(2-phenylethoxy)benzoic acid and an ammonia (B1221849) synthon. This is a common and reliable strategy as numerous methods exist for the formation of amide bonds from carboxylic acids.
Strategy B: Ether Bond Disconnection
An alternative disconnection targets the carbon-oxygen (C-O) bond of the ether linkage. This pathway leads to 3-hydroxybenzamide (B181210) and a 2-phenylethyl synthon. This strategy relies on nucleophilic substitution, typically a Williamson ether synthesis, to form the ether bond. wikipedia.orgmasterorganicchemistry.com
Identification of Key Precursors and Accessible Starting Materials
Based on the retrosynthetic analysis, the synthesis of this compound can be initiated from simple, readily available chemicals.
For Strategy A (Amide bond last):
Key Precursor: 3-(2-phenylethoxy)benzoic acid (CAS 123470-94-0). cymitquimica.com
Accessible Starting Materials: The synthesis of this key precursor can begin with 3-hydroxybenzoic acid. rasayanjournal.co.inguidechem.com This can be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) via a Williamson ether synthesis. To prevent reaction at the carboxylic acid, it is typically protected as an ester (e.g., methyl ester) prior to ether formation, followed by hydrolysis. The ultimate starting materials are therefore 3-hydroxybenzoic acid, methanol (B129727), and 2-phenylethanol (B73330) (precursor to the halide).
For Strategy B (Ether bond last):
Key Precursor: 3-Hydroxybenzamide. nih.gov
Accessible Starting Materials: 3-Hydroxybenzamide can be prepared from 3-hydroxybenzoic acid by converting the carboxylic acid to an amide. rasayanjournal.co.inresearchgate.net The other required component is a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide or 2-phenylethyl tosylate, which are commercially available.
Analysis of Potential Challenges in Phenylethoxy and Benzamide (B126) Linkages
Phenylethoxy Linkage Formation: The primary method for forming the ether linkage is the Williamson ether synthesis, which involves an alkoxide nucleophile and an alkyl halide. wikipedia.orgbyjus.com A potential challenge in this SN2 reaction is the competing E2 elimination reaction, especially with sterically hindered or secondary alkyl halides. masterorganicchemistry.comjk-sci.com However, using a primary halide like 2-phenylethyl bromide minimizes this risk. Another consideration, particularly when starting with 3-hydroxybenzoic acid, is the chemoselectivity. The phenolic hydroxyl group is more acidic than the carboxylic acid proton but the carboxylate is a poorer nucleophile than the phenoxide. To ensure O-alkylation occurs on the phenol, the reaction is run under basic conditions to deprotonate the phenol. It is often strategic to protect the carboxylic acid as an ester to avoid potential side reactions and solubility issues.
Benzamide Linkage Formation: The formation of a primary amide from a carboxylic acid presents its own set of challenges. The direct reaction of a carboxylic acid and ammonia forms a stable ammonium (B1175870) carboxylate salt, requiring high temperatures to dehydrate it to the amide. sciepub.com This can be overcome by activating the carboxylic acid. However, activating agents can be expensive and may require anhydrous conditions. The choice of method depends on the scale of the synthesis and the presence of other functional groups.
Optimized Synthetic Pathways for this compound
Two plausible and optimized synthetic pathways emerge from the retrosynthetic analysis.
Pathway 1: Synthesis via 3-(2-phenylethoxy)benzoic acid This pathway involves the initial formation of the ether linkage, followed by the creation of the amide bond.
Esterification: 3-Hydroxybenzoic acid is converted to methyl 3-hydroxybenzoate using methanol and a catalytic amount of acid (e.g., H₂SO₄).
Etherification: The methyl 3-hydroxybenzoate is then subjected to Williamson ether synthesis. It is treated with a base (e.g., K₂CO₃) to deprotonate the phenol, followed by the addition of 2-phenylethyl bromide in a polar aprotic solvent like DMF or acetonitrile (B52724). byjus.comjk-sci.com
Hydrolysis: The resulting methyl 3-(2-phenylethoxy)benzoate is hydrolyzed to 3-(2-phenylethoxy)benzoic acid using an aqueous base (e.g., NaOH), followed by acidic workup.
Amidation: The final step is the conversion of the carboxylic acid to the primary amide, this compound. This can be achieved through various methods as detailed in the following section.
Pathway 2: Synthesis via 3-Hydroxybenzamide This pathway prioritizes the formation of the amide bond before the ether linkage.
Amidation: 3-Hydroxybenzoic acid is first converted to 3-hydroxybenzamide. This can be done by first converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.
Etherification: 3-Hydroxybenzamide is then reacted with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) to form the final product, this compound. The phenolic proton is sufficiently acidic to be removed by a moderate base, allowing for nucleophilic attack on the alkyl halide.
Classical and Modern Amide Bond Formation Strategies
The conversion of 3-(2-phenylethoxy)benzoic acid to this compound is a critical step in Pathway 1. This transformation can be accomplished using a variety of methods, which can be broadly categorized into coupling reagent-mediated and direct amidation strategies.
Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia (or an ammonia surrogate). hepatochem.com This is the most common approach for amide synthesis in laboratory settings. nih.gov
Key classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and reduce racemization in chiral substrates. nih.gov
Phosphonium (B103445) Salts: Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. They are known for rapid reaction times and high yields. hepatochem.com
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, providing fast and clean reactions with minimal side products. peptide.com
| Coupling Reagent Class | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Organic solvent (DCM, DMF), Room Temp. | Cost-effective, widely available. | DCC produces insoluble urea (B33335) byproduct; potential for side reactions without additives. |
| Phosphonium Salts | BOP, PyBOP | Organic solvent (DMF), Base (e.g., DIPEA), Room Temp. | High reactivity, high yields. | More expensive, can be moisture sensitive. |
| Uronium Salts | HBTU, HATU | Organic solvent (DMF), Base (e.g., DIPEA), Room Temp. | Very fast reaction rates, low side products, high efficiency. peptide.com | High cost. |
Direct amidation methods form the amide bond without the need for stoichiometric coupling reagents, making them more atom-economical and "greener". sciepub.com
Thermal Dehydration: The most classical method involves heating the carboxylic acid with an amine (or ammonia) to high temperatures (often >180 °C) to drive off water and form the amide. researchgate.net This method is simple but the harsh conditions can be incompatible with sensitive functional groups.
Catalytic Direct Amidation: Modern research has focused on developing catalysts that facilitate direct amidation under milder conditions. Boric acid and other borane (B79455) derivatives have been shown to be effective catalysts for the amidation of benzoic acids. sciepub.comorganic-chemistry.org These reactions are typically run at elevated temperatures in a solvent that allows for the removal of water, such as toluene (B28343) with a Dean-Stark apparatus. Ammonia-borane has also been reported as an efficient precatalyst for direct amidation. acs.org
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thermal Method | Neat or high-boiling solvent, >180 °C | No reagents needed, simple. | Harsh conditions, potential for thermal decomposition. |
| Boric Acid Catalysis | Toluene, reflux with water removal (Dean-Stark) | "Green" approach, inexpensive catalyst. sciepub.com | Requires high temperatures and water removal. |
| Ammonia-Borane Catalysis | Substoichiometric catalyst, elevated temperature | High functional group tolerance, chromatography-free purification. acs.org | Catalyst may not be readily available in all labs. |
Etherification Routes for the Phenylethoxy Moiety
The formation of the ether linkage is a critical step in the synthesis of this compound. This is typically achieved by forming a bond between a 3-hydroxybenzamide precursor and a 2-phenylethyl moiety.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary route for synthesizing this compound. lscollege.ac.inbyjus.com This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other electrophile with a good leaving group. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of the sodium or potassium salt of 3-hydroxybenzamide with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide).
The reaction is generally conducted in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to solvate the cation of the phenoxide and enhance the nucleophilicity of the oxygen atom. byjus.com A base, such as sodium hydride (NaH), potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), or potassium hydroxide (B78521) (KOH), is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzamide, forming the reactive phenoxide. byjus.com
Table 1: Hypothetical Reaction Conditions for Williamson Ether Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | Room Temp. to 50 | 2-6 | >90 |
| 2 | K\textsubscript{2}CO\textsubscript{3} | Acetonitrile | 80 (Reflux) | 8-12 | 85-95 |
| 3 | KOH | DMSO | 60 | 4-8 | 80-90 |
This table presents plausible experimental data based on typical Williamson ether synthesis conditions and is for illustrative purposes.
The choice of base and solvent can significantly impact the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation, often leading to faster reactions and higher yields. The reaction temperature is typically maintained between room temperature and 100 °C, with reaction times ranging from a few hours to overnight. lscollege.ac.in
Other O-Alkylation Methods
Beyond the classical Williamson ether synthesis, other O-alkylation methods can be employed to construct the phenylethoxy moiety.
The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly under milder conditions. This reaction utilizes triphenylphosphine (B44618) (PPh\textsubscript{3}) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a phenol. In the context of synthesizing this compound, 3-hydroxybenzamide would act as the nucleophile and 2-phenylethanol as the alcohol. A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for 2-phenylethanol.
Another approach is the Ullmann condensation , which is particularly useful for the formation of diaryl ethers but can be adapted for alkyl aryl ethers. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol. researchgate.net For the synthesis of this compound, this could involve the reaction of 3-bromobenzamide (B114348) with sodium 2-phenylethoxide in the presence of a copper catalyst. Modern variations of the Ullmann reaction often use ligands to improve catalyst performance and allow for milder reaction conditions.
Green Chemistry Principles in Synthetic Design and Reaction Optimization
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "dry media," reactions offer significant environmental benefits. For the Williamson ether synthesis of this compound, a solvent-free approach could involve grinding the reactants (3-hydroxybenzamide, 2-phenylethyl halide, and a solid base like potassium carbonate) together, with or without a phase-transfer catalyst. eurekaselect.com Microwave irradiation can be particularly effective in promoting solvent-free reactions, often leading to dramatically reduced reaction times and improved yields. ijirset.com
Catalyst Development for Enhanced Selectivity and Yield
The development of efficient and recyclable catalysts is another cornerstone of green chemistry. In the context of O-alkylation, phase-transfer catalysis (PTC) has emerged as a valuable technique. slideshare.netripublication.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. ripublication.com This allows for the use of less hazardous and more economical bases like sodium or potassium hydroxide in a biphasic system, often with water as one of the phases. ripublication.com
Table 2: Comparison of Conventional and Green Synthetic Approaches for this compound Synthesis
| Method | Conditions | Advantages | Disadvantages |
| Conventional Williamson Ether Synthesis | NaH in DMF | High yield, relatively fast | Use of hazardous solvent and pyrophoric reagent |
| Microwave-Assisted Solvent-Free Synthesis | Solid K\textsubscript{2}CO\textsubscript{3}, microwave irradiation | Rapid, no solvent waste, energy efficient | May require specialized equipment, potential for localized overheating |
| Phase-Transfer Catalysis | KOH, Toluene/Water, TBAB | Use of inexpensive and safer base, potential for catalyst recycling | Can require vigorous stirring, potential for side reactions |
This table provides a comparative overview of different synthetic strategies.
Furthermore, the use of microwave irradiation as an energy source can significantly accelerate the rate of Williamson ether synthesis, often reducing reaction times from hours to minutes. uomustansiriyah.edu.iq The combination of microwave heating with solvent-free conditions or phase-transfer catalysis represents a particularly green and efficient approach to the synthesis of this compound. uomustansiriyah.edu.iq
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is dictated by its three main components: the benzamide moiety, the phenoxy ring, and the phenylethoxy group.
The amide functional group is relatively stable but can undergo a variety of transformations. Hydrolysis of the amide to the corresponding carboxylic acid (3-(2-phenylethoxy)benzoic acid) and ammonia can be achieved under acidic or basic conditions, typically requiring heat. ic.ac.ukReduction of the amide to an amine (3-(2-phenylethoxy)benzylamine) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH\textsubscript{4}). youtube.comwikipedia.org The primary amide can also be converted to a nitrile (3-(2-phenylethoxy)benzonitrile) through dehydration with reagents such as thionyl chloride (SOCl\textsubscript{2}) or phosphorus pentoxide (P\textsubscript{2}O\textsubscript{5}).
The Hofmann rearrangement offers a pathway to convert the primary amide into a primary amine with one less carbon atom (3-(2-phenylethoxy)aniline). msu.edu This reaction proceeds through an isocyanate intermediate upon treatment with bromine and a strong base. msu.edu
The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the substituents on each ring will govern the position of substitution. The benzamide ring contains a meta-directing deactivator (the amide group, -CONH\textsubscript{2}) and an ortho-, para-directing activator (the ether linkage, -O-R). The phenylethoxy ring is activated by the alkyl group. The interplay of these directing effects can lead to a mixture of products, and the specific reaction conditions will influence the regioselectivity. For instance, nitration would likely introduce a nitro group at the 5-position of the benzamide ring (meta to the amide and ortho to the ether) and at the ortho and para positions of the terminal phenyl ring.
The ether linkage is generally stable but can be cleaved under harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would lead to the formation of 3-hydroxybenzamide and 2-phenylethyl halide.
Table 3: Potential Derivatization Reactions of this compound
| Reaction | Reagents | Product Functional Group |
| Amide Hydrolysis | H\textsubscript{3}O\textsuperscript{+}, heat or OH\textsuperscript{-}, heat | Carboxylic acid |
| Amide Reduction | LiAlH\textsubscript{4}, then H\textsubscript{2}O | Amine |
| Dehydration | SOCl\textsubscript{2} or P\textsubscript{2}O\textsubscript{5} | Nitrile |
| Hofmann Rearrangement | Br\textsubscript{2}, NaOH | Amine (with one less carbon) |
| Aromatic Nitration | HNO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} | Nitro group on aromatic ring(s) |
| Ether Cleavage | HBr or HI, heat | Phenol and Alkyl Halide |
Electrophilic Aromatic Substitution Reactions on the Benzamide Ring
The benzamide ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the ring: the amide group (-CONH₂) at position C1 and the phenylethoxy group (-OCH₂CH₂Ph) at position C3.
Directing Effects of Substituents :
The amide group (-CONH₂) is a deactivating group and a meta-director . libretexts.org Its carbonyl component withdraws electron density from the aromatic ring through resonance, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it (C5).
The phenylethoxy group is an alkoxy (-OR) substituent, which is an activating group and an ortho, para-director . pressbooks.pub The oxygen atom donates electron density to the ring via resonance, enhancing its reactivity and directing incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.
Predicted Regioselectivity : The directing effects of the two groups are conflicting. The activating alkoxy group directs to positions C2, C4, and C6, while the deactivating amide group directs to C5. In such cases of competition, the more strongly activating group generally controls the position of substitution. Therefore, substitution is most likely to occur at the positions activated by the phenylethoxy group.
Position C4 is ortho to the activating alkoxy group and meta to the deactivating amide group, making it a highly favored site for substitution.
Position C6 is para to the activating alkoxy group, also a favored site.
Position C2 is ortho to both groups. Steric hindrance from the adjacent bulky substituents may reduce the likelihood of attack at this position.
Position C5 is meta to both groups and is therefore the least likely position for substitution.
Common electrophilic aromatic substitution reactions would be expected to yield primarily a mixture of 4- and 6-substituted isomers.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-(2-phenylethoxy)benzamide and 6-Bromo-3-(2-phenylethoxy)benzamide |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(2-phenylethoxy)benzamide and 6-Nitro-3-(2-phenylethoxy)benzamide |
| Sulfonation | Fuming H₂SO₄ | 4-Carbamoyl-2-(2-phenylethoxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-(2-phenylethoxy)benzamide and 6-Acyl-3-(2-phenylethoxy)benzamide |
Nucleophilic Reactions at the Amide Carbonyl
The carbonyl carbon of the amide group is electrophilic and can undergo nucleophilic acyl substitution. researchgate.netbyjus.commasterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org Amides are the least reactive of the carboxylic acid derivatives, so these reactions often require harsh conditions such as strong acid or base and heat. uomustansiriyah.edu.iq
Hydrolysis :
Acid-Catalyzed Hydrolysis : Heating this compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and water will hydrolyze the amide bond. libretexts.orgresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The final products are 3-(2-phenylethoxy)benzoic acid and an ammonium salt (e.g., NH₄Cl). libretexts.org
Base-Promoted Hydrolysis : Saponification of the amide can be achieved by heating it with a strong base like sodium hydroxide. libretexts.orgprezi.comgeocities.ws This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The initial products are the sodium salt of the carboxylic acid (sodium 3-(2-phenylethoxy)benzoate) and ammonia. Subsequent acidification is required to isolate the free 3-(2-phenylethoxy)benzoic acid. geocities.ws
Reduction : Primary amides can be reduced to primary amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). stackexchange.com Treatment of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would reduce the carbonyl group completely to a methylene (B1212753) group, yielding (3-(2-phenylethoxy)phenyl)methanamine. ias.ac.inorganic-chemistry.org
Transformations Involving the Phenylethoxy Side Chain
The phenylethoxy side chain offers additional sites for chemical modification, primarily at the ether linkage and the terminal phenyl ring.
Oxidation : The methylene carbon adjacent to the ether oxygen (Cα) is not benzylic and thus is relatively resistant to mild oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to cleavage or other transformations. The terminal phenyl ring can be oxidized under vigorous conditions, but this is often unselective. The methylene carbon adjacent to the terminal phenyl ring (Cβ) could be a target for oxidation, potentially yielding ketones or carboxylic acids depending on the conditions, similar to the oxidation of phenethyl alcohols. scholarsresearchlibrary.comnih.gov
Reduction/Hydrogenation : The terminal phenyl ring of the side chain can be hydrogenated to a cyclohexyl ring under catalytic hydrogenation conditions. This typically involves reacting the compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium. This would transform the phenylethoxy group into a (2-cyclohexylethoxy) group.
Hydrogenolysis/Ether Cleavage : The C-O bond of the ether can be cleaved under certain reductive or acidic conditions.
Hydrogenolysis : Catalytic hydrogenolysis, particularly with a palladium catalyst, can cleave benzylic ethers. youtube.com While the ether in this compound is not strictly benzylic, the Caryl-O bond can undergo cleavage under specific catalytic systems, often requiring harsher conditions than simple hydrogenation. rsc.orgpnnl.govthieme-connect.de
Acidic Cleavage : Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave ethers. Heating this compound with excess HBr would likely cleave the ether bond to produce 3-hydroxybenzamide and 1-bromo-2-phenylethane.
Table 2: Potential Transformations of the Phenylethoxy Side Chain
| Transformation | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydrogenation of Phenyl Ring | H₂, Pd/C, Ethanol, elevated pressure/temp | 3-(2-Cyclohexylethoxy)benzamide |
| Ether Cleavage | Excess HBr, heat | 3-Hydroxybenzamide and 1-Bromo-2-phenylethane |
Synthesis of Structural Analogs for Comparative Chemical Studies
The synthesis of structural analogs is crucial in fields like medicinal chemistry to establish structure-activity relationships (SAR). nih.govnih.govpressbooks.pub The structure of this compound can be systematically modified at either the phenylethoxy substituent or the benzamide ring. A common synthetic route to the parent compound and its analogs involves the Williamson ether synthesis, starting from 3-hydroxybenzamide and a suitable phenethyl halide.
Modifications to the Phenylethoxy Substituent
The phenylethoxy side chain can be altered in several ways to probe its influence on the molecule's properties.
Varying the Linker Length : The ethylene (B1197577) (-CH₂CH₂-) linker can be shortened to a methylene or lengthened to a propylene (B89431) or butylene chain by using the corresponding ω-phenylalkyl halides in the synthesis.
Substitution on the Terminal Phenyl Ring : Analogs can be prepared by introducing electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions of the terminal phenyl ring. This is achieved by using appropriately substituted 2-phenylethanol or 2-phenylethyl halide derivatives in the ether synthesis.
Replacement of the Terminal Phenyl Ring : The phenyl group can be replaced with other aromatic, heteroaromatic (e.g., pyridyl, furyl, thienyl), or aliphatic (e.g., cyclohexyl) groups.
Substitutions on the Benzamide Phenyl Ring
Introducing additional substituents onto the main benzamide ring can significantly alter the molecule's electronic and steric properties.
Synthesis from Substituted Precursors : The most straightforward approach is to begin the synthesis with a benzamide precursor that already contains the desired substituent. For example, starting with 5-chloro-3-hydroxybenzoic acid, one could synthesize 5-chloro-3-(2-phenylethoxy)benzamide. mdpi.commdpi.com
Direct Substitution : As detailed in section 2.3.1, direct electrophilic aromatic substitution on this compound can be used to introduce substituents, primarily at the C4 and C6 positions. This allows for late-stage functionalization of the core scaffold.
Table 3: Examples of Synthetic Analogs of this compound
| Analog Type | Example Structure Name | Synthetic Precursors |
|---|---|---|
| Modified Side-Chain Linker | 3-(3-Phenylpropoxy)benzamide | 3-Hydroxybenzamide + 1-Bromo-3-phenylpropane |
| Substituted Terminal Phenyl Ring | 3-(2-(4-Chlorophenyl)ethoxy)benzamide | 3-Hydroxybenzamide + 1-(2-Bromoethyl)-4-chlorobenzene |
| Replaced Terminal Ring | 3-(2-(Cyclohexyl)ethoxy)benzamide | 3-Hydroxybenzamide + 2-(Cyclohexyl)ethyl bromide |
| Substituted Benzamide Ring | 5-Nitro-3-(2-phenylethoxy)benzamide | 3-Hydroxy-5-nitrobenzamide + 2-Phenylethyl bromide |
Advanced Spectroscopic and Structural Characterization of 3 2 Phenylethoxy Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 3-(2-phenylethoxy)benzamide, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
1D NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Assignment
The one-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for assigning the core structure and substituents of this compound.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzamide (B126) and phenylethoxy moieties. The aromatic protons of the benzamide ring are predicted to appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the monosubstituted phenyl ring of the phenylethoxy group are also expected in this region. The two methylene (B1212753) groups of the ethoxy linker would likely present as two triplets around δ 4.2 and 3.1 ppm, respectively, due to spin-spin coupling. The amide protons are anticipated to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR and DEPT Spectroscopy: The predicted ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically above δ 165 ppm. The aromatic carbons would appear in the range of δ 110-160 ppm. The DEPT-135 and DEPT-90 experiments are instrumental in distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For this compound, the DEPT-135 spectrum would show positive signals for CH groups and negative signals for CH₂ groups, while quaternary carbons and the carbonyl carbon would be absent. The DEPT-90 spectrum would only display signals for the CH groups.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (-CONH₂) | 7.9 (broad s) | s | - |
| Benzamide Ring (H2, H4, H5, H6) | 7.1 - 7.8 | m | - |
| Phenylethoxy Ring (aromatic H) | 7.2 - 7.4 | m | - |
| -OCH₂- | 4.25 | t | 7.0 |
| -CH₂-Ph | 3.15 | t | 7.0 |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C=O (Amide) | 168.5 | Absent | Absent |
| Benzamide Ring (quaternary C) | 158.0, 134.0 | Absent | Absent |
| Benzamide Ring (CH) | 115.0 - 130.0 | Positive | Positive |
| Phenylethoxy Ring (quaternary C) | 138.0 | Absent | Absent |
| Phenylethoxy Ring (CH) | 126.0 - 129.0 | Positive | Positive |
| -OCH₂- | 69.0 | Negative | Absent |
| -CH₂-Ph | 36.0 | Negative | Absent |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra and confirming the connectivity of the molecular backbone.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation is expected between the two methylene groups of the ethoxy linker, confirming their adjacent positions. Correlations between the aromatic protons on each ring would also be observed, helping to delineate the spin systems within the benzamide and phenyl groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the more readily interpretable proton spectrum. For instance, the proton signal at δ 4.25 ppm would show a cross-peak with the carbon signal at δ 69.0 ppm, confirming the assignment of the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying connectivity across quaternary carbons. For example, the protons of the -OCH₂- group should show a correlation to the C3 carbon of the benzamide ring, confirming the position of the ether linkage. Similarly, correlations from the methylene protons to the carbons of the adjacent phenyl ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's conformation. In this compound, NOESY could reveal through-space interactions between the protons of the phenylethoxy side chain and the protons of the benzamide ring, offering insights into the preferred orientation of the substituent.
Solid-State NMR for Polymorphic Forms and Microcrystalline Samples
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For a microcrystalline sample of this compound, ssNMR could be used to identify the presence of different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C ssNMR spectra can reveal subtle differences in the chemical shifts and line widths of the carbon signals, which are indicative of different packing environments in various polymorphic forms. This technique is particularly sensitive to the local electronic environment of each carbon atom, making it an excellent tool for probing the structural nuances of crystalline solids.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.
Identification of Characteristic Functional Group Frequencies (Amide I, II, III; Aromatic C-H; Ether C-O)
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its various functional groups.
Amide Bands: The amide group gives rise to several characteristic vibrations. The Amide I band, primarily due to the C=O stretching vibration, is expected to be a strong band in the IR spectrum, typically around 1650-1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear around 1600-1640 cm⁻¹. The Amide III band is a more complex vibration and is expected in the 1200-1400 cm⁻¹ region. The N-H stretching vibrations of the primary amide are predicted to appear as two bands in the 3100-3400 cm⁻¹ region.
Aromatic C-H: The stretching vibrations of the aromatic C-H bonds are expected to appear as a series of weaker bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, can provide information about the substitution pattern of the aromatic rings and typically appear in the 650-900 cm⁻¹ region.
Ether C-O: The characteristic C-O stretching vibration of the ether linkage is expected to produce a strong band in the IR spectrum, typically in the range of 1050-1250 cm⁻¹.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide (-CONH₂) | N-H Stretch | 3350, 3180 | Weak |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1660 | Moderate |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1620 | Weak |
| Aromatic | C-H Stretch | 3030-3080 | Strong |
| Aromatic | C=C Stretch | 1450-1600 | Strong |
| Ether (-O-) | C-O Stretch | 1245 | Moderate |
| Alkane (-CH₂-) | C-H Stretch | 2850-2960 | Moderate |
Conformational Analysis and Hydrogen Bonding Interactions through Vibrational Modes
The precise positions and shapes of the vibrational bands can offer insights into the conformational properties and intermolecular interactions of this compound. The frequency of the amide C=O stretching vibration (Amide I band) is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide groups can cause a shift of the Amide I band to lower wavenumbers compared to the gas phase or dilute solutions in non-polar solvents. The N-H stretching bands are also significantly affected by hydrogen bonding, typically broadening and shifting to lower frequencies. By analyzing these spectral shifts, the nature and extent of hydrogen bonding interactions can be investigated, providing a more complete picture of the supramolecular structure of this compound.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation, it provides invaluable information about the molecule's structure.
Accurate Mass Determination for Elemental Composition Verification
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₅NO₂), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.
Hypothetical HRMS Data for this compound
| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Formula |
|---|---|---|---|---|
| [M+H]⁺ | 242.1176 | Data not available | Data not available | C₁₅H₁₆NO₂⁺ |
This table represents theoretical values. Actual experimental data is not currently available in the public domain.
Electrospray Ionization (ESI) and Electron Ionization (EI) Fragmentation Patterns
The fragmentation of this compound would differ depending on the ionization technique used.
Electrospray Ionization (ESI): As a soft ionization technique, ESI would likely produce a prominent protonated molecule [M+H]⁺. Fragmentation, induced by collision-induced dissociation (CID), would be expected to occur at the most labile bonds. Key fragmentations could involve the cleavage of the ether bond and the amide group.
Electron Ionization (EI): EI is a higher-energy technique that would result in more extensive fragmentation. The mass spectrum would likely show a molecular ion peak (M⁺) and numerous fragment ions corresponding to different parts of the molecule.
Plausible Fragmentation Pathways: A significant fragmentation pathway for this compound would likely involve the cleavage of the C-O bond of the ether linkage, which could lead to the formation of a phenylethyl cation and a 3-hydroxybenzamide (B181210) radical cation, or a 3-oxybenzamide anion and a phenylethyl radical. Another probable fragmentation would be the loss of the amide group.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to further fragmentation to produce product ions. This multi-stage analysis helps to piece together the structure of the molecule by establishing relationships between fragment ions. For this compound, MS/MS could definitively identify the fragments produced by the cleavage of the ether and amide bonds.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide a wealth of information about the molecular conformation and intermolecular interactions of this compound.
Determination of Molecular Conformation in the Crystalline State
An X-ray crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would allow for a detailed understanding of the spatial arrangement of the phenyl, ethoxy, and benzamide moieties. Key conformational features, such as the planarity of the aromatic rings and the orientation of the ethoxy bridge, would be determined.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure would also elucidate how the molecules of this compound pack together in the crystal lattice. This analysis would identify and characterize any significant intermolecular interactions that stabilize the crystal structure.
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly likely to participate in intermolecular hydrogen bonding. These interactions could lead to the formation of chains or more complex networks of molecules.
Polymorphism and Pseudopolymorphism Studies
A thorough investigation of publicly available scientific literature and crystallographic databases did not yield any specific studies on the polymorphism or pseudopolymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure, while pseudopolymorphism describes the phenomenon of solvent molecules being incorporated into the crystal lattice, forming solvates or hydrates.
While the study of polymorphism and pseudopolymorphism is crucial for understanding the physicochemical properties of a compound, such as its solubility, melting point, and stability, no research dedicated to the different crystalline forms of this compound has been reported. Therefore, no experimental data, such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), or single-crystal X-ray diffraction data, is available to characterize and compare different polymorphic or pseudopolymorphic forms of this specific compound.
Consequently, no data tables detailing the crystallographic parameters, melting points, or other distinguishing characteristics of different solid-state forms of this compound can be provided at this time. Further research would be required to determine if this compound exhibits polymorphism or pseudopolymorphism and to characterize any existing forms.
Computational Chemistry and Theoretical Studies of 3 2 Phenylethoxy Benzamide
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 3-(2-phenylethoxy)benzamide, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G(d,p)) to balance computational cost and accuracy. nih.gov
Optimization of Molecular Geometry and Electronic Structure Analysis
The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. arxiv.org This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
Following optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods are widely used to predict various spectroscopic parameters.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and can aid in the structural confirmation of the compound. pdx.edu
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can help in the assignment of experimental vibrational bands to specific molecular motions. nih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). irb.hrnih.gov This analysis provides information about the electronic transitions within the molecule and the wavelengths at which it absorbs light. github.ioresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.netschrodinger.com From the HOMO and LUMO energies, various chemical reactivity indices, such as electronegativity, chemical hardness, and softness, can be calculated to further describe the molecule's reactive nature.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Potential Energy Landscapes
Molecules with rotatable bonds, such as the ether linkage and the ethyl chain in this compound, can exist in multiple conformations.
Identification of Stable Conformers and Energy Barriers
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating specific dihedral angles. This process identifies the various stable conformers (energy minima) and the transition states (saddle points) that connect them. The energy differences between conformers and the energy barriers for their interconversion provide a detailed picture of the molecule's flexibility and the relative populations of different conformations at a given temperature.
While the specific computational data for this compound is not available in the current body of scientific literature, the methodologies described above represent the standard and rigorous approach that would be taken to characterize its computational and theoretical chemistry. Future research in this area would be necessary to generate the specific data tables and detailed findings for this compound.
Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) on Conformation
The three-dimensional structure of this compound is largely dictated by the rotational freedom around its single bonds, particularly the C-O-C ether linkage and the C-C bond of the ethyl bridge. The interplay of various non-covalent intramolecular interactions, such as hydrogen bonding and steric effects, plays a pivotal role in determining the molecule's preferred conformation.
Hydrogen Bonding: The primary amide group (-CONH2) of the benzamide (B126) moiety is a key player in forming intramolecular hydrogen bonds. While this compound itself lacks a classic intramolecular hydrogen bond donor-acceptor pair in close proximity, the amide protons can interact with the ether oxygen or the π-system of the phenyl rings. However, such interactions are likely to be weak and transient. In related benzamide derivatives, the potential for intramolecular hydrogen bonding significantly influences their conformational preferences. For instance, in derivatives with ortho-substituents capable of hydrogen bonding, a planar conformation is often favored. The absence of such a group in the 3-position of the benzamide ring in this specific molecule suggests that other forces may have a more dominant role in defining its shape.
Steric Effects: The spatial arrangement of the phenylethoxy group relative to the benzamide ring is significantly influenced by steric hindrance. The bulkiness of the two aromatic rings will likely lead to a conformation that minimizes steric clash. Density Functional Theory (DFT) calculations on similar biaryl systems have shown that the tilt angles between aromatic rings are a compromise between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted conformation). For N-aryl benzamides, DFT calculations have revealed that conformations in the solid state can be several kJ/mol higher in energy than the gas-phase minimum, indicating that crystal packing forces can overcome small conformational energy barriers iucr.org. This suggests that the conformation of this compound in different phases could vary.
The flexibility of the ethoxy bridge allows the two aromatic rings to adopt a range of orientations. Theoretical conformational analyses of related flexible molecules indicate that multiple low-energy conformers can coexist, separated by small energy barriers. The final conformational preference is a result of the subtle balance between stabilizing (e.g., dispersion forces between the rings) and destabilizing (steric repulsion) interactions.
Interactive Data Table: Key Intramolecular Interactions and Their Postulated Effects
| Interaction Type | Interacting Groups | Postulated Effect on Conformation |
| Steric Hindrance | Phenyl ring of the phenylethoxy group and the benzamide ring. | Leads to a non-planar arrangement of the two aromatic systems to minimize repulsion. |
| van der Waals Forces | Phenyl rings and the ethyl bridge. | Contribute to the overall stability of folded or extended conformations. |
| Dipole-Dipole Interactions | Amide group and the ether oxygen. | May influence the relative orientation of the benzamide and phenylethoxy moieties. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and flexibility of molecules over time, offering insights that are complementary to static quantum chemical calculations.
MD simulations of molecules with similar flexible linkers, such as ethylene (B1197577) glycol, have demonstrated the complexity of their conformational landscape in the liquid state nih.gov. For this compound, MD simulations would likely reveal significant conformational flexibility, particularly in the dihedral angles of the ethoxy bridge.
In the solid state , the molecule's conformation would be constrained by the crystal lattice forces. The packing arrangement would favor conformations that allow for efficient intermolecular interactions, such as hydrogen bonding between the amide groups of neighboring molecules and π-stacking of the aromatic rings. As observed in other benzamides, the solid-state conformation may not necessarily correspond to the lowest energy conformer in the gas phase iucr.org.
In solution , the molecule is expected to exhibit a much greater degree of conformational freedom. The constant thermal motion would lead to rapid interconversion between different conformers. The flexibility of the molecule is a key characteristic, and understanding this dynamic behavior is essential for predicting its interactions with biological targets. Flexible molecules can adapt their conformation to fit into binding sites, a concept that is crucial in drug design wikipedia.org.
The nature of the solvent can have a profound impact on the conformational equilibrium of flexible molecules. Solvents can influence conformation by stabilizing or destabilizing different conformers through solute-solvent interactions.
Polar Solvents: In polar solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds with the amide group of this compound. This solvation of the amide group can compete with any potential weak intramolecular interactions and may favor more extended conformations where the polar amide group is more accessible to the solvent. Studies on other amide-containing molecules have shown that the solvent can significantly modulate the amide's vibrational frequencies and conformational preferences nih.gov.
Nonpolar Solvents: In nonpolar solvents, intramolecular interactions may become more dominant. In the absence of strong solute-solvent interactions, the molecule might adopt more compact or folded conformations driven by intramolecular van der Waals forces between the aromatic rings. The principle of "like dissolves like" suggests that the aromatic portions of the molecule will have favorable interactions with aromatic or nonpolar solvents.
The choice of solvent can thus be used to tune the conformational landscape of this compound, which in turn could affect its chemical reactivity and biological activity. Computational models that explicitly include solvent molecules or use continuum solvation models are essential for accurately predicting the behavior of this molecule in different environments frontiersin.org.
Interactive Data Table: Predicted Solvent Effects on the Conformation of this compound
| Solvent Type | Primary Solute-Solvent Interaction | Predicted Conformational Preference |
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with the amide group. | More extended conformations, increased flexibility. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions. | A balance between extended and folded forms. |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals forces. | More compact or folded conformations may be favored. |
Advanced Analytical Methodologies for 3 2 Phenylethoxy Benzamide
Chromatographic Separation Techniques
Chromatographic techniques are central to the analytical workflow of 3-(2-phenylethoxy)benzamide, providing the means to separate the primary compound from any related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity and assay determination of this compound. A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated.
Method Development: The development of an HPLC method for this compound would logically commence with the selection of a C18 stationary phase, which is well-suited for the retention of moderately non-polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), to ensure adequate separation of the main component from its potential impurities. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.
A hypothetical set of optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method would then undergo rigorous validation in accordance with regulatory guidelines. The validation process ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters are summarized in the following table with illustrative data.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products |
Gas Chromatography (GC) for Volatile Derivatives or Purity Assessment
Due to the relatively high molecular weight and low volatility of this compound, direct analysis by Gas Chromatography (GC) is not typically feasible without derivatization. However, GC is an invaluable tool for the assessment of volatile organic impurities and can be used for purity analysis if the compound is derivatized to increase its volatility.
For the analysis of non-volatile compounds like benzamides, derivatization to form more volatile esters or silyl (B83357) ethers can be employed. For purity assessment, a high-temperature capillary GC column with a thin film of a stable stationary phase would be required.
A hypothetical set of GC conditions for the analysis of a derivatized form of this compound is outlined below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 150 °C (hold 1 min) |
| Ramp: 15 °C/min to 300 °C (hold 5 min) | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the detailed analysis of this compound, particularly for impurity identification and trace-level analysis.
LC-MS/MS for Impurity Profiling and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of impurities in pharmaceutical substances. resolvemass.casynthinkchemicals.comnih.govchimia.ch The high sensitivity and specificity of LC-MS/MS allow for the detection of trace-level impurities that may not be visible by UV detection in HPLC. resolvemass.ca
The LC method developed for purity analysis can be adapted for LC-MS/MS. The mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF, provides molecular weight information and fragmentation patterns of the parent compound and its impurities. This data is crucial for the structural elucidation of unknown impurities. synthinkchemicals.com
A plausible list of potential process-related impurities and their expected molecular ions is presented below.
| Compound Name | Potential Origin | Expected [M+H]⁺ (m/z) |
| 3-Hydroxybenzamide (B181210) | Starting material | 138.05 |
| Phenethyl alcohol | Starting material | 123.08 |
| 3-(2-phenylethoxy)benzoic acid | Precursor | 243.09 |
| Dimer of this compound | By-product | 483.20 |
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds (VOCs). In the context of this compound, GC-MS is primarily used to identify and quantify residual solvents that may be present from the manufacturing process. thermofisher.comthermofisher.comshimadzu.com Headspace GC-MS is a common technique where the volatile components in the headspace above the sample are injected into the GC-MS system. shimadzu.com
The identification of volatile components is achieved by comparing their mass spectra with a reference library, such as the NIST library. nih.gov
The following table lists potential residual solvents from the synthesis of this compound and their typical retention times under a standard GC-MS method.
| Volatile Component | Classification (ICH) | Retention Time (min) |
| Methanol | Class 2 | 3.5 |
| Toluene (B28343) | Class 2 | 8.2 |
| N,N-Dimethylformamide (DMF) | Class 2 | 9.5 |
| Pyridine | Class 2 | 7.8 |
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are crucial for characterizing the physicochemical properties of pharmaceutical compounds. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of a material by measuring its mass change as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of phase transitions such as melting and crystallization.
Thermal Stability and Decomposition Pathways
A TGA analysis of this compound would be expected to show a single, well-defined step of mass loss, indicating that the compound is stable up to a certain temperature, after which it undergoes thermal decomposition. The onset temperature of this mass loss would define the limit of its thermal stability.
The decomposition pathway of this compound would likely involve the cleavage of the ether linkage or the amide bond, which are typically the most thermally labile points in such molecules. The fragmentation could lead to the loss of the phenylethoxy group or the benzamide (B126) moiety. Analysis of the gaseous products evolved during decomposition, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), would be necessary to elucidate the precise decomposition mechanism.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Onset of Decomposition (Tonset) | 250 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 280 °C |
Phase Transitions and Purity Assessment
A DSC thermogram for a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which the peak maximum occurs is taken as the melting point of the substance. The sharpness of the peak can be an indicator of the sample's purity; impurities typically cause a broadening of the melting peak and a depression of the melting point.
The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, is another important thermodynamic parameter that can be obtained from DSC analysis. This value represents the amount of energy required to convert one mole of the solid into a liquid at its melting point.
Table 2: Hypothetical DSC Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Melting Point (Tm) | 150 °C |
Potential Chemical Applications and Functional Material Research Involving 3 2 Phenylethoxy Benzamide
Role as a Synthetic Intermediate in Multi-step Organic Synthesis
The benzamide (B126) moiety is a versatile functional group in organic synthesis, often serving as a precursor to a variety of more complex molecules.
Precursor for Advanced Organic Building Blocks
The chemical architecture of 3-(2-phenylethoxy)benzamide makes it a plausible candidate as a precursor for advanced organic building blocks. The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's electronic properties and reactivity. For instance, nitration or halogenation of the aromatic rings could provide handles for further cross-coupling reactions, leading to the synthesis of more elaborate molecular scaffolds.
Benzamide derivatives are known to be valuable intermediates in the synthesis of heterocyclic compounds. google.comnih.govresearchgate.net For example, through carefully designed reaction sequences, the amide functionality and the adjacent aromatic ring of compounds structurally similar to this compound could potentially be induced to cyclize, forming nitrogen-containing heterocycles. These heterocyclic structures are core components of many pharmaceuticals and functional organic materials. The phenylethoxy group could serve to modulate the solubility and solid-state packing of these resulting complex molecules.
The synthesis of various benzamide derivatives often involves the reaction of a substituted benzoic acid with an appropriate amine, sometimes facilitated by a condensing agent. google.com This fundamental reactivity underscores the potential to modify the core structure of this compound to create a library of related compounds with diverse functionalities, which can then serve as building blocks in various synthetic endeavors. nih.govresearchgate.netnih.gov
Catalyst or Ligand in Organometallic Chemistry (if applicable)
While there is no direct evidence of this compound being used as a catalyst or ligand, the benzamide functional group is known to coordinate with metal centers. Benzamide derivatives have been explored as ligands in coordination chemistry and catalysis. researcher.lifedntb.gov.uanih.gov The nitrogen and oxygen atoms of the amide group can act as a bidentate ligand, or the molecule could be further functionalized to incorporate other coordinating atoms, creating a multidentate ligand.
The design of ligands is crucial for the efficacy and selectivity of transition metal-catalyzed reactions. nih.gov The phenylethoxy side chain of this compound could influence the steric and electronic environment of a metal center if the molecule were to act as a ligand. This could, in turn, affect the outcome of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ligand is a key determinant of the reaction's success. While speculative, it is conceivable that derivatives of this compound could be designed to act as effective ligands in various catalytic transformations.
Exploration in Materials Science
The self-assembly properties and potential for incorporation into larger molecular architectures make benzamide derivatives interesting candidates for materials science research.
Integration into Polymer Architectures (e.g., as a monomer or additive)
Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. It is plausible that this compound, after suitable functionalization to introduce polymerizable groups (e.g., amino or carboxylic acid groups), could be used as a monomer in the synthesis of novel polyamides. The flexible phenylethoxy side chain could impart increased solubility and processability to the resulting polymer, a common challenge with rigid aromatic polyamides. researchgate.netgoogle.com
Furthermore, the incorporation of amide-containing side chains into conjugated polymers has been shown to be an effective strategy to modulate their self-assembly and electronic properties through hydrogen bonding. acs.org While this compound itself is not a conjugated molecule, its derivatives could potentially be incorporated as side chains or comonomers in conjugated polymer systems to influence their morphology and performance in electronic devices. The bulky and flexible phenylethoxy group could play a significant role in controlling the intermolecular interactions and solid-state packing of such polymers. Some N-benzylbenzamide derivatives have also been investigated as tubulin polymerization inhibitors, highlighting the diverse roles of benzamide structures in influencing polymer systems. nih.gov
Self-Assembly Properties and Supramolecular Chemistry
The amide functional group is a key motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. Aromatic amides, in particular, have been shown to self-assemble into well-ordered supramolecular structures. iupac.orgsdl.edu.saamanote.com The interplay of hydrogen bonding from the amide group and π-π stacking interactions from the aromatic rings in this compound could lead to the formation of interesting supramolecular architectures in the solid state or in solution.
The phenylethoxy side chain would likely play a crucial role in directing the self-assembly process. Its flexibility and the presence of an additional aromatic ring could lead to complex and potentially useful hierarchical structures. The study of aromatic-amide interactions is fundamental to understanding protein structure and is also leveraged in the design of synthetic self-assembling systems. acs.org The self-assembly of peptide conjugates with bulky aromatic terminal groups further illustrates the importance of such non-covalent interactions in creating structured nanomaterials. acs.org
Table 1: Potential Supramolecular Interactions in this compound
| Interaction Type | Participating Groups | Potential Outcome |
|---|---|---|
| Hydrogen Bonding | Amide N-H and C=O | Formation of linear or cyclic assemblies |
| π-π Stacking | Benzene (B151609) rings | Stabilization of aggregated structures |
Potential in Organic Electronics or Optoelectronic Devices (e.g., as a component in conductive polymers or OLEDs)
The development of novel organic semiconducting polymers is a vibrant area of research for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sustech.edu.cnmdpi.com The introduction of polar groups like amides can influence the energy levels and morphology of these materials. The specific substitution pattern and the nature of the side chains are critical in tuning the properties of these polymers. researchgate.netmdpi.com Therefore, while significant chemical modification would be required, the core structure of this compound presents a scaffold that could be elaborated upon to create new materials for organic electronics.
Table 2: Hypothetical Applications of Functionalized this compound Derivatives in Organic Electronics
| Application Area | Required Structural Modification | Potential Role of this compound Moiety |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Incorporation into a conjugated polymer backbone | Modulation of polymer packing and charge transport |
Fundamental Mechanistic Investigations
A thorough review of scientific literature reveals a notable absence of specific research focused on the fundamental mechanistic investigations of this compound. While the broader class of benzamides has been subject to various chemical studies, dedicated research into the reaction kinetics, thermodynamics, electron transfer processes, and photochemical reactivity of this particular compound appears to be limited or not publicly available.
There is currently no available data in peer-reviewed scientific literature detailing the reaction kinetics or thermodynamics of chemical transformations involving this compound. Studies determining rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound have not been reported.
To provide a comprehensive understanding of its chemical behavior, future research could focus on:
Kinetic analysis of synthesis and degradation pathways: Investigating the rates of formation and decomposition of this compound under various conditions (e.g., temperature, pressure, catalysts) would provide valuable insights into its stability and reactivity.
Thermodynamic measurements: Calorimetric studies could determine the enthalpy of formation and other thermodynamic properties, which are crucial for predicting reaction spontaneity and equilibrium positions.
Table 1: Reaction Kinetics Data for this compound
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) |
|---|
Table 2: Thermodynamic Data for this compound
| Thermodynamic Parameter | Value | Units |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |
Similarly, there is a lack of specific research into the electron transfer processes and photochemical reactivity of this compound. Investigations into its behavior upon photoexcitation, including its absorption and emission properties, quantum yields, and potential for participating in photoinduced electron transfer reactions, have not been documented in the available scientific literature.
Future research in this area could explore:
Photophysical properties: Characterizing the absorption and fluorescence spectra of this compound would be the first step in understanding its interaction with light.
Photostability studies: Assessing the compound's stability upon exposure to different wavelengths of light would be important for potential applications in materials science.
Electron donor/acceptor capabilities: Investigating its potential to act as an electron donor or acceptor in photoinduced electron transfer reactions could uncover new applications in areas such as photocatalysis or organic electronics.
Table 3: Photochemical Properties of this compound
| Property | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|
| Absorption Maximum (λmax) | Data not available | - | Data not available |
| Emission Maximum (λem) | Data not available | Data not available | Data not available |
Academic Inquiry into this compound Remains Largely Uncharted
Despite the structural simplicity and potential for diverse chemical interactions, the compound this compound has a notably limited presence in peer-reviewed academic literature. A thorough review of scientific databases reveals a scarcity of dedicated research on its synthesis, properties, and potential applications, leaving significant gaps in the understanding of this specific benzamide derivative.
This lack of focused study presents a number of unresolved questions and challenges in its chemistry. The fundamental chemical and physical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not publicly available in academic sources. Furthermore, its reactivity, potential for polymorphism, and degradation pathways remain unexplored. Without this foundational data, its potential for use in medicinal chemistry, materials science, or as a synthetic intermediate is purely speculative.
The absence of existing research, however, paves the way for numerous avenues of future academic inquiry. A primary focus would be the development and optimization of a reliable synthetic route to this compound, followed by a comprehensive characterization of the pure compound. Subsequent research could explore its conformational analysis, potential for hydrogen bonding, and electronic properties through computational modeling and experimental validation.
From a broader perspective, future research could investigate the biological activity of this compound and its derivatives. Given that the benzamide moiety is a common scaffold in pharmacologically active compounds, screening for antimicrobial, anticancer, or other therapeutic activities could be a fruitful area of investigation. Additionally, its properties as a potential ligand for various receptors or enzymes could be explored. In the realm of materials science, the phenylethoxy group might impart interesting properties, suggesting that research into its potential use in polymers or other functional materials could be warranted. The field is essentially wide open for novel research and potential applications to be discovered.
Q & A
Basic: What are the optimal synthetic routes for 3-(2-phenylethoxy)benzamide, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of 3-hydroxybenzamide with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key considerations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove residual solvents .
- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm with NMR (characteristic δ 4.3 ppm for –OCH₂– and aromatic protons at δ 7.2–7.4 ppm) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across different assay systems?
Methodological Answer:
Discrepancies often arise from assay-specific variables. Systematic approaches include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
- Cell-line validation : Use isogenic cell lines to control for genetic background effects. For example, test in HEK293 vs. HeLa cells to assess target specificity .
- Metabolic profiling : LC-MS/MS can identify metabolites that may differentially modulate activity in distinct systems .
- Dose-response refinement : Perform 10-point IC₅₀ curves (0.1–100 μM) to detect non-linear effects .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what are common spectral artifacts to consider?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the ethoxy linker (δ 4.1–4.3 ppm for –OCH₂–, δ 3.5–3.7 ppm for adjacent –CH₂–), aromatic protons (δ 6.8–7.6 ppm), and amide NH (δ 8.1–8.3 ppm). Artifacts may arise from residual solvents (e.g., DMSO-d₅ at δ 2.5 ppm) or water .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 256.1203 (C₁₅H₁₅NO₂). Electrospray ionization (ESI) is preferred over MALDI to avoid matrix interference .
- IR Spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and aryl ether C–O–C (~1250 cm⁻¹). Moisture in KBr pellets can obscure peaks .
Advanced: What strategies can be employed to elucidate the mechanism of action of this compound in enzyme inhibition studies, particularly when off-target effects are observed?
Methodological Answer:
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., fluorophosphonates for hydrolases) to identify off-target interactions .
- Kinetic analysis : Determine inhibition modality (competitive/non-competitive) via Lineweaver-Burk plots. For example, if Kₘ increases with inhibitor concentration, competitive inhibition is likely .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. Compare with structural analogs (e.g., 3-(isopentyloxy)benzamide) to identify critical substituent interactions .
Basic: What are the key physicochemical properties (e.g., logP, solubility) of this compound that influence its research applications, and how can these be experimentally determined?
Methodological Answer:
- logP : Determine via shake-flask method (octanol/water partitioning). Expected logP ~2.5 due to the hydrophobic phenylethoxy group .
- Solubility : Use nephelometry in PBS (pH 7.4) or DMSO stock solutions (≤10 mM). Typical aqueous solubility is <50 μM, necessitating co-solvents (e.g., 0.1% Tween-80) for in vitro assays .
- Stability : Assess via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation via hydrolysis is minimal at pH 4–8 .
Advanced: How does the electronic nature of substituents on the benzamide core affect the compound's interaction with biological targets, and what computational methods support these analyses?
Methodological Answer:
- Electrostatic potential mapping : Use DFT calculations (e.g., Gaussian09) to visualize electron-rich regions (e.g., phenylethoxy group) that may engage in π-π stacking or hydrogen bonding .
- QSAR modeling : Train models with descriptors like Hammett σ values for substituents. For example, electron-withdrawing groups (e.g., –CF₃) may enhance binding to charged active sites .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing –OCH₂Ph with –OCH₂CF₃) to predict potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
